Evidence Item 1: pKa Elevation Relative to Unsubstituted 4,6-Diaminopyrimidine Alters Ionization State at Physiological pH
The predicted pKa of 2-methyl-N4-propylpyrimidine-4,6-diamine (7.41 ± 0.10) is 1.63 log units higher than that of the unsubstituted 4,6-diaminopyrimidine parent (5.78 ± 0.10) . At pH 7.4, this corresponds to an approximately 43-fold difference in the ratio of neutral to protonated species: the unsubstituted parent is predominantly deprotonated (neutral fraction ≈ 0.023), whereas the target compound exists near its pKa with roughly equal populations of neutral and protonated forms. The N4-ethyl-2-methyl analog has a predicted pKa of 6.44 ± 0.10, placing it intermediate between the two extremes . This difference in protonation state has implications for solubility, membrane permeation, and hydrogen-bonding capacity at the kinase hinge region.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 7.41 ± 0.10 |
| Comparator Or Baseline | 4,6-Diaminopyrimidine: pKa = 5.78 ± 0.10; N4-Ethyl-2-methylpyrimidine-4,6-diamine: pKa = 6.44 ± 0.10 |
| Quantified Difference | ΔpKa = +1.63 vs. unsubstituted parent; ΔpKa = +0.97 vs. N4-ethyl-2-methyl analog |
| Conditions | ACD/Labs predicted values; all values obtained using the same prediction algorithm for internal consistency |
Why This Matters
The higher pKa alters the ionization state at physiological pH, which directly influences solubility, passive membrane permeability, and the protonation-dependent hydrogen-bonding interactions at the kinase hinge region, making the target compound functionally distinct from the unsubstituted scaffold in any biological or biochemical application.
